molecular formula C7H11BrO3S B1463844 Methyl 2-(acetylthio)-4-bromobutanoate CAS No. 1193111-33-9

Methyl 2-(acetylthio)-4-bromobutanoate

Cat. No. B1463844
M. Wt: 255.13 g/mol
InChI Key: JOPNREMCPXLKHG-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of reactions it undergoes, what products are formed, and what conditions are needed for these reactions to occur.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Functional Degradable Polymers

  • Application : Synthesis of functional degradable polymers using radical ring-opening copolymerization.
  • Insight : This method involves the homopolymerization of vinyl bromobutanoate, leading to well-defined polymers with pendant bromine functional groups. These can be modified via post-polymerization, enabling the formation of novel classes of hydrophilic functional degradable copolymers (Hedir et al., 2015).

Biocatalysis for Chiral Drug Synthesis

  • Application : Preparation of Methyl (S)-2-Bromobutanoate, a key intermediate in chiral drug synthesis.
  • Insight : Enzymatic biocatalysis methods using Enoate reductases are employed for efficient and stereoselective synthesis (Brenna et al., 2012).

Synthesis of Organic Compounds

  • Application : Synthesis of various organic compounds including intermediates in pharmaceuticals and materials.
  • Insight : Studies involve the synthesis and characterization of different derivatives, including 2-Bromo-4-chlorophenyl-2-bromobutanoate and related compounds, exploring their electronic and non-linear optical properties (Nazeer et al., 2020).

Chemical Synthesis and Catalysis

  • Application : Development of novel synthetic methods for various organic compounds.
  • Insight : Research includes exploring new synthetic pathways, studying reaction mechanisms, and developing catalysts for efficient synthesis (Hajduch et al., 2014).

Pharmaceutical Intermediates

  • Application : Synthesis of intermediates for pharmaceutical applications.
  • Insight : Research focuses on the synthesis and evaluation of novel compounds that can serve as intermediates in drug development, including studies on their biological activity (Yancheva et al., 2015).

Safety And Hazards

This would involve looking at any known safety hazards associated with the compound, such as toxicity, flammability, or environmental hazards.


Future Directions

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I hope this general information is helpful. For more specific information on “Methyl 2-(acetylthio)-4-bromobutanoate”, I would recommend consulting a chemistry database or a chemistry professional.


properties

IUPAC Name

methyl 2-acetylsulfanyl-4-bromobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO3S/c1-5(9)12-6(3-4-8)7(10)11-2/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPNREMCPXLKHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC(CCBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(acetylthio)-4-bromobutanoate

Synthesis routes and methods

Procedure details

10.0 g (38.4 mmol) of methyl 2,4-dibromobutanoate in 100 ml of dry THF at 20° C. was added drop wise the mixture of 2.75 ml (38.5 mmol) of thiolacetic acid in 8.5 ml (48.9 mmol) of DIPEA and 50 ml of dry THF in 1.5 hour. After stirring overnight at −20° C. then 0° C. for 2 hours under Ar, the mixture was concentrated, diluted with EtAc/Hexane, washed with 1.0 M NaH2PO4, dried over MgSO4, filtered, evaporated, and SiO2 chromatographic purification (1:12 to 1:10 EtAc/Hexane) to afford 9.5 g (96%) of the title compound. 1H NMR (CDCl3) 4.38 (1H, t, J=7.1 Hz), 3.74 (s, 3H), 3.40 (m, 2H), 2.57˜2.47 (m, 1H), 2.37 (s, 3H), 2.36˜2.21 (m, 1H); 13C NMR 193.24, 171.36, 53.15, 44.45, 34.67, 30.46, 29.46; MS m/z+276.9 (M+Na), 278.9 (M+2+Na)
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
2.75 mL
Type
reactant
Reaction Step Two
Name
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RY Zhao, SD Wilhelm, C Audette, G Jones… - Journal of medicinal …, 2011 - ACS Publications
The synthesis and biological evaluation of hydrophilic heterobifunctional cross-linkers for conjugation of antibodies with highly cytotoxic agents are described. These linkers contain …
Number of citations: 221 pubs.acs.org

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